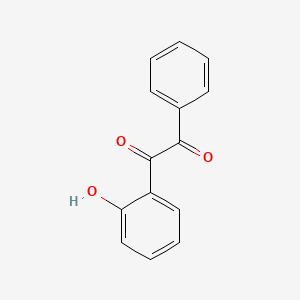
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione is an organic compound known for its unique chemical structure and properties It features a hydroxyphenyl group and a phenyl group attached to an ethanedione backbone
Preparation Methods
The synthesis of 1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ethanedione moiety into corresponding alcohols.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Major products formed from these reactions include quinones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, further modulating their function . These interactions can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione can be compared with other similar compounds such as:
2-Hydroxyacetophenone: Lacks the additional phenyl group, making it less versatile in certain reactions.
Benzoin: Contains a similar ethanedione backbone but lacks the hydroxy group, affecting its reactivity.
2-Hydroxybenzophenone: Similar structure but with different substitution patterns, leading to variations in chemical behavior. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research applications.
Properties
CAS No. |
34589-99-6 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H10O3/c15-12-9-5-4-8-11(12)14(17)13(16)10-6-2-1-3-7-10/h1-9,15H |
InChI Key |
LKENZCXDBCULOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















